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Compound of Interest

Compound Name: AZD7325

Cat. No.: B1666233

Introduction: AZD7325 (also known as BAER-101) is a novel, orally active, subtype-selective
partial agonist at the y-aminobutyric acid type A (GABA-A) receptor benzodiazepine site.[1][2]
Developed for the treatment of anxiety disorders, its mechanism is designed to separate the
anxiolytic effects from the sedative side effects associated with non-selective benzodiazepines.
[2][3] Preclinical studies have focused on characterizing its unique binding profile, functional
activity, and in vivo efficacy in models of anxiety and epilepsy, aiming to establish a proof-of-
concept for its anxioselective properties.[1][4] This document provides a detailed overview of
the key preclinical findings for AZD7325.

Mechanism of Action: Selective GABA-A Receptor
Modulation

AZD7325 acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the
effect of the endogenous neurotransmitter GABA.[5] Its therapeutic hypothesis is rooted in its
selectivity for receptors containing a2 and a3 subunits, which are genetically associated with
anxiolysis.[2][6] Conversely, it demonstrates minimal efficacy at the al subunit, linked to
sedation, and low affinity for the a5 subunit, associated with cognition.[1][2] This targeted
modulation is expected to produce anxiolytic effects with a reduced burden of central nervous
system depression.[2]
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Figure 1: Mechanism of action for AZD7325 as a selective GABA-A PAM.

Pharmacological Profile
In Vitro Studies: Receptor Binding and Functional
Activity

AZD7325 is a high-affinity ligand, demonstrating potent binding to GABA-A receptors
containing al, a2, and a3 subunits, with significantly lower affinity for the a5-containing
subtype.[7][8] Functionally, it operates as a partial agonist with distinct efficacy across
subtypes. It shows preferential efficacy for a2 and a3 subunits, neutral antagonism at the al
subunit, and lower partial agonism at the a5 subunit, providing a molecular basis for its
anxioselective profile.[2]

Table 1: In Vitro Receptor Binding and Functional Activity Profile of AZD7325

Parameter al Subunit o2 Subunit a3 Subunit o5 Subunit
Binding Affinity

. 0.5[1][4]1[7] 0.3[1][4]1[7] 1.3[1][4][7] 230[1][4][7]
(Ki, nM)
Functional Neutral Partial Agonist Partial Agonist Partial Agonist
Efficacy Antagonist[2] (~18%)[2] (~15%)[2] (~8%)1[2]
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1 Efficacy expressed as a percentage of the maximal response to diazepam.[2]

Experimental Protocol: In Vitro CYP450 Induction

To assess the potential for drug-drug interactions, the induction of cytochrome P450 enzymes
by AZD7325 was evaluated in vitro.

e System: Primary human hepatocytes from three donors (HH210, HH215, HH216).[7]

o Treatment: Hepatocytes were treated with AZD7325 at concentrations ranging from 0 to 10
MM once daily for three consecutive days.[7]

e Analysis: Following treatment, the expression of CYP1A2 and CYP3A4 was quantified at
both the mRNA and protein levels.[7]

o Results: AZD7325 was identified as a moderate inducer of CYP1A2 and a potent inducer of
CYP3AA4 in this system.[7]

Table 2: In Vitro Cytochrome P450 Induction by AZD7325 in Human Hepatocytes[7]

Enzyme Effect Maximal mRNA Expression

CYP1A2 Moderate Inducer 2.1 to 3.2-fold increase

| CYP3A4 | Potent Inducer | Data on file |

In Vivo Studies: Efficacy in Seizure Models

The functional consequences of AZD7325's receptor selectivity have been demonstrated in
rodent models, particularly those related to neuronal hyperexcitability, such as epilepsy. These
studies provide evidence of its anticonvulsant properties, which are mechanistically related to
its anxiolytic potential, without inducing sedation.[7][9]
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Figure 2: Experimental workflow for the audiogenic seizure model in Fmrl KO mice.

Table 3: Summary of AZD7325 Efficacy in Preclinical Seizure Models
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. Dosing s o
Model Species . Key Finding Citation
Regimen

Attenuated

hyperthermia-
Dravet F1.Scnla+/- 10, 17.8, 31.6 induced [71[10]
Syndrome Mouse mglkg (Oral) seizures

without

sedation.

| Fragile X Syndrome | Fmrl KO Mouse | 1 and 3 mg/kg (Oral Gavage) | Significantly reduced
audiogenic seizure scores. |[9] |

Experimental Protocol: In Vivo Seizure Models
e Dravet Syndrome Model:
o Animals: F1.Scnla+/- mice.[7]

o Administration: A single oral dose of AZD7325 (10, 17.8, or 31.6 mg/kg) or vehicle was
administered 30 minutes before the test.[7]

o Procedure: Hyperthermia-induced seizures were triggered, and the core body temperature
at which a seizure occurred was recorded as the primary endpoint.[7]

e Fragile X Syndrome Model:
o Animals: 3-week-old Fmrl knockout (KO) mice and wild-type littermates.[9]

o Administration: A single dose of AZD7325 (1 or 3 mg/kg) or vehicle (0.05%
Sulfobutylether-Beta-Cyclodextrin) was administered via oral gavage in a volume of 5
ml/kg, 30 minutes prior to testing.[9]

o Procedure: Mice were exposed to a high-intensity acoustic stimulus to induce audiogenic
seizures. Seizure severity was scored.[9] For motor coordination assessment, a Rotarod
test was performed where the rod accelerated from 4 to 40 rpm over 180 seconds.[9] The
study found no sedative impact on motor coordination.[9]
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Pharmacokinetic Profile

Preclinical pharmacokinetic data for AZD7325 is limited in publicly available literature. Studies
using radiolabeled [**C]AZD7325 were conducted to understand its metabolism and
pharmacokinetic properties across species.[1] A significant number of metabolites were
identified in vivo, with some long-circulating metabolites becoming major components in

plasma only after repeated dosing.[11]
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Figure 3: Relationship between AZD7325's receptor selectivity and its effects.

Table 4: Preclinical Pharmacokinetic Parameters of AZD7325

. Plasma o
Species Dose Route . Citation
Concentration

| Rat | 0.3 mg/kg | N/A | 3.58 ng/mL (10.1 nM) |[4] |

Summary and Conclusion

The preclinical data for AZD7325 strongly support its development as a novel anxiolytic agent.
Its defining characteristic is a GABA-A receptor modulation profile that distinguishes it from
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classical benzodiazepines. By selectively targeting a2/a3 subunits as a partial agonist while
avoiding significant activity at the al subunit, AZD7325 demonstrates potent anxiolytic-like and
anticonvulsant effects in animal models without concomitant sedation.[1][4][9] In vitro studies
confirm a favorable binding profile and highlight a potential for CYP450 enzyme induction.[7]
While extensive preclinical pharmacokinetic data are not publicly detailed, metabolism studies
show a complex profile.[11] Collectively, these findings provided a robust rationale for
advancing AZD7325 into clinical development for anxiety disorders.[2][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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